molecular formula C11H14O B15132073 Benzene, 1-methoxy-3-(2-methyl-1-propen-1-yl)- CAS No. 5912-89-0

Benzene, 1-methoxy-3-(2-methyl-1-propen-1-yl)-

Cat. No.: B15132073
CAS No.: 5912-89-0
M. Wt: 162.23 g/mol
InChI Key: LIEAVIIVVHFTNG-UHFFFAOYSA-N
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Description

Benzene, 1-methoxy-3-(2-methyl-1-propen-1-yl)-: is an organic compound with the molecular formula C11H14O . It is a derivative of benzene, characterized by the presence of a methoxy group (-OCH3) and a propenyl group (-CH=CH-CH3) attached to the benzene ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Methoxylation of Benzene Derivatives: One common method involves the methoxylation of benzene derivatives. This can be achieved by reacting benzene with methanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods: Industrial production of Benzene, 1-methoxy-3-(2-methyl-1-propen-1-yl)- typically involves large-scale methoxylation and propenylation processes, utilizing continuous flow reactors to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the propenyl group to a propyl group.

    Substitution: Electrophilic aromatic substitution reactions are common, where the methoxy and propenyl groups can be substituted with other functional groups using reagents like halogens or nitrating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

    Substitution: Halogens (Cl2, Br2), Nitrating agents (HNO3/H2SO4)

Major Products:

    Oxidation: Carboxylic acids, Ketones

    Reduction: Propyl derivatives

    Substitution: Halogenated or nitrated benzene derivatives

Scientific Research Applications

Chemistry:

  • Used as a precursor in the synthesis of various aromatic compounds.
  • Employed in the study of electrophilic aromatic substitution reactions.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine:

  • Explored for its potential use in pharmaceuticals, particularly in the development of new drugs with aromatic moieties.

Industry:

  • Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
  • Used as an intermediate in the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of Benzene, 1-methoxy-3-(2-methyl-1-propen-1-yl)- involves its interaction with various molecular targets and pathways. The methoxy group can participate in hydrogen bonding and electron donation, influencing the reactivity of the benzene ring. The propenyl group can undergo addition reactions, further modifying the compound’s properties. These interactions can lead to various biological and chemical effects, depending on the specific application and conditions.

Comparison with Similar Compounds

    Benzene, 1,2-dimethoxy-4-(1-propenyl)-:

    Benzene, 1-methoxy-4-(1-propenyl)-:

Uniqueness:

  • The specific positioning of the methoxy and propenyl groups in Benzene, 1-methoxy-3-(2-methyl-1-propen-1-yl)- imparts unique chemical and physical properties, making it distinct from other similar compounds. This unique structure can influence its reactivity, stability, and potential applications in various fields.

Properties

CAS No.

5912-89-0

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

1-methoxy-3-(2-methylprop-1-enyl)benzene

InChI

InChI=1S/C11H14O/c1-9(2)7-10-5-4-6-11(8-10)12-3/h4-8H,1-3H3

InChI Key

LIEAVIIVVHFTNG-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=CC(=CC=C1)OC)C

Origin of Product

United States

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